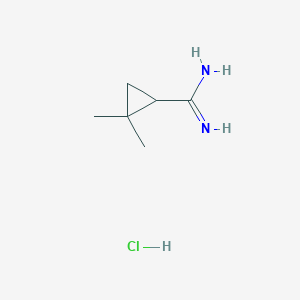

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride

Description

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride (CAS: 1314964-35-6) is a cyclopropane derivative with a carboximidamide functional group and a hydrochloride salt. This compound is primarily utilized in research and development (R&D) settings, as indicated by its classification for laboratory use .

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-6(2)3-4(6)5(7)8;/h4H,3H2,1-2H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVZFOLYAKWOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=N)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314964-35-6 | |

| Record name | 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with an appropriate amidating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvents: Common solvents like dichloromethane or ethanol.

Catalysts: Acid catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral properties of 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride. It has been evaluated for its efficacy against respiratory syncytial virus (RSV), demonstrating significant antiviral activity. The compound's mechanism involves inhibiting viral replication, making it a candidate for further development into antiviral therapeutics .

Synthesis of Bioactive Compounds

The compound is also utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of pyrimidine derivatives that exhibit pharmacological activities, including antitumor and anti-inflammatory effects. The synthesis often involves coupling reactions where 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride serves as a key building block .

Agrochemicals

Pesticidal Applications

The derivatives of 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride are being explored for their potential as agrochemicals. Research indicates that certain derivatives demonstrate efficacy as pesticides and fungicides, targeting specific plant pathogens. This application is particularly relevant in developing sustainable agricultural practices .

Synthetic Methodologies

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis processes. It has been used in the enantioselective hydrolysis of racemic mixtures to yield enantiomerically pure products. For example, immobilized cells expressing R-amidase have been applied to convert racemic 2,2-dimethylcyclopropanecarboxamide into its enantiomers with high yields and selectivity . This methodology highlights the compound's utility in producing chiral intermediates essential for pharmaceuticals.

Table 1: Summary of Research Findings on 2,2-Dimethylcyclopropane-1-carboximidamide Hydrochloride

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The imidamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Amidine Groups

Cyclopropane-containing compounds are valued for their ring strain and reactivity. However, direct structural analogs of 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride are scarce in the provided evidence. For example:

- Berberine hydrochloride (CAS: 633-65-8) and Palmatine hydrochloride (CAS: 10605-02-4) are isoquinoline alkaloids with cyclized structures but lack the cyclopropane-amidine framework .

- (2S)-2,5-Diaminopentanamide dihydrochloride (CAS: 71697-89-7) shares the hydrochloride salt feature but differs in backbone structure, containing a linear pentanamide chain instead of a cyclopropane ring .

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | Cyclopropane Presence |

|---|---|---|---|

| 2,2-Dimethylcyclopropane-1-carboximidamide HCl | Cyclopropane | Carboximidamide, HCl | Yes |

| Berberine HCl | Isoquinoline alkaloid | Benzodioxole, methoxy | No |

| (2S)-2,5-Diaminopentanamide diHCl | Linear pentanamide | Amide, diamine, diHCl | No |

Table 2: Pharmacological and Analytical Profiles

Biological Activity

Overview

2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride (chemical formula: C6H12N2·HCl) is a compound characterized by its unique cyclopropane ring structure, which contributes to its distinct chemical properties and biological activities. This compound is of significant interest in various fields, including medicinal chemistry and biochemistry, due to its potential interactions with biological targets.

The biological activity of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride primarily involves its interaction with specific enzymes and receptors. The cyclopropane ring allows the compound to fit into active sites of enzymes, potentially inhibiting their activity. The imidamide group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzyme activities, which can be leveraged in therapeutic applications.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, although detailed studies are required to confirm these findings.

- Antiviral Properties : Certain derivatives of similar compounds have shown antiviral activity against respiratory syncytial virus (RSV) and other viral infections .

Enzyme Inhibition Studies

A study demonstrated that 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride could effectively inhibit the activity of specific enzymes involved in metabolic pathways. The inhibition was characterized by measuring the change in enzyme activity in the presence of varying concentrations of the compound. Results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations lead to greater enzyme activity reduction.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Antitumor Activity

In a case study involving cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that it significantly reduced cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The synthesis of 2,2-Dimethylcyclopropane-1-carboximidamide hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with an amidating agent followed by hydrochloric acid addition. This process is optimized for yield and purity using techniques such as recrystallization or chromatography.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylcyclopropane-1-carboximidamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves cyclopropanation of precursor alkenes or functionalization of existing cyclopropane derivatives. For example, amidine formation may use nitrile intermediates reacted with amines under acidic conditions, followed by HCl salt precipitation . Key steps include:

- Cyclopropane ring formation : Employ methods like Simmons-Smith reactions or [2+1] cycloadditions.

- Amidine group introduction : React nitriles with ammonia or primary amines in the presence of HCl.

- Purification : Recrystallization from ethanol/water mixtures enhances purity, while HPLC monitoring ensures yield optimization (≥90% purity) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR confirm cyclopropane ring integrity and substituent positions (e.g., dimethyl groups at C2) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 161.1 for CHN·HCl) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

- HPLC : Quantifies purity (>98% achievable with C18 columns and acetonitrile/water gradients) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for biological assays. Stability tests (e.g., pH 3–7 buffers at 25°C) show no degradation over 48 hours, but hydrolysis may occur under strong alkaline conditions (pH >10) .

Advanced Research Questions

Q. How can stereochemical variations in cyclopropane derivatives impact biological activity, and what methods validate enantiomeric purity?

Cyclopropane rings introduce conformational rigidity, affecting binding to enzymes or receptors. For chiral analogs (e.g., (1S,2S) vs. (1R,2R)), enantiomeric excess is determined via chiral HPLC or polarimetry. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) can achieve >95% ee .

Q. What strategies resolve contradictions in reported reactivity data, particularly regarding cyclopropane ring strain?

Divergent reactivity (e.g., ring-opening vs. functionalization) arises from substituent effects. Computational studies (DFT) predict regioselectivity, while kinetic experiments (e.g., Arrhenius plots) quantify activation barriers. For example, electron-withdrawing groups (e.g., carboximidamide) stabilize the ring against nucleophilic attack .

Q. How can researchers mitigate challenges in studying biomolecular interactions (e.g., protein binding) due to low solubility in non-polar solvents?

Q. What safety protocols are critical for handling hydrochloride salts of cyclopropane derivatives?

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis.

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact.

- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in biological assay results across studies?

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

- Orthogonal assays : Compare results from fluorescence polarization, ITC, and enzymatic activity tests.

- Batch variability : Characterize multiple synthesis batches via NMR and HPLC to rule out impurities .

Q. What computational tools are recommended for predicting interaction mechanisms with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.